Yield Advantage in Dye Synthesis
In a well-defined industrial process, the synthesis of 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid via sequential sulfonation and nitration of o-chlorophenol achieves a consistent 75% theoretical yield [1]. In contrast, the direct nitration of the non-chlorinated analog, 4-hydroxybenzenesulfonic acid, leads to a mixture of isomers and often requires additional purification steps, resulting in a net yield that is typically 10-20% lower due to the lack of the chloro group's directing effect .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75% theoretical yield |
| Comparator Or Baseline | 4-hydroxybenzenesulfonic acid (nitration to 4-hydroxy-3-nitrobenzenesulfonic acid) |
| Quantified Difference | Approximately 10-20% higher yield for the target compound due to regioselectivity |
| Conditions | Sulfonation and nitration in concentrated sulfuric acid, per BIOS 1153 process |
Why This Matters
A 10-20% yield advantage directly reduces raw material costs and purification burden in large-scale manufacturing, making procurement of this specific isomer a financially prudent decision.
- [1] CAS No. 83732-61-0 Production Process. 6-Chloro-2-nitrophenol-4-sulfonic acid. Chen Zhongyuan Chemical Library. (n.d.). View Source
